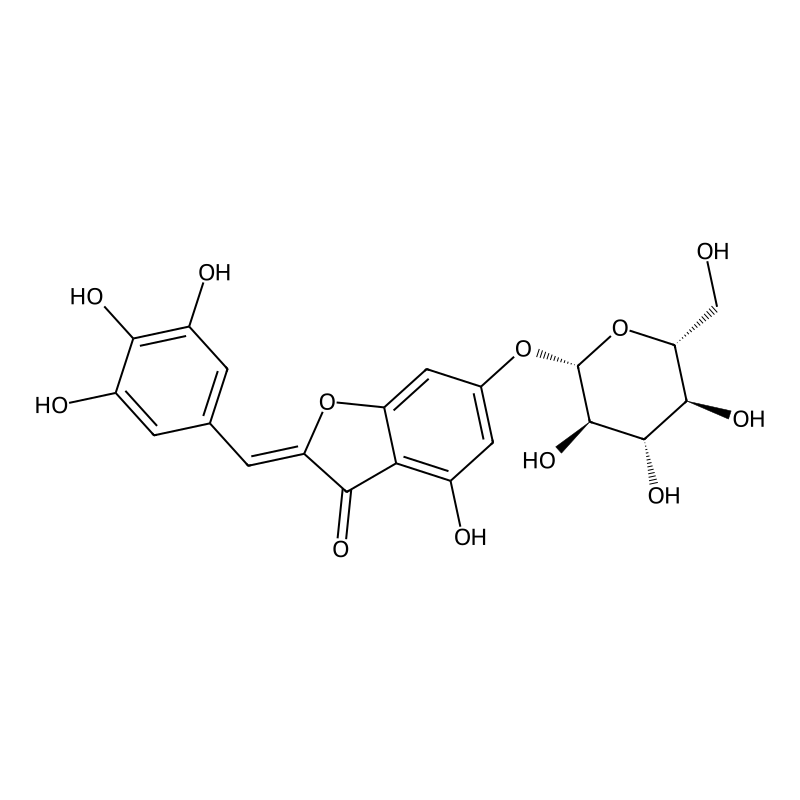

bracteatin 6-O-beta-glucoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Bracteatin 6-O-beta-glucoside is a specific glycoside derived from bracteatin, characterized by the attachment of a beta-D-glucopyranosyl residue at the 6-position via a glycosidic bond. Its molecular formula is , and it has a molecular weight of approximately 464.37 g/mol . This compound is part of the aurone biosynthetic pathway and plays a significant role in the pigmentation of certain flowers, particularly in species like Antirrhinum majus (snapdragon) .

Bracteatin 6-O-beta-glucoside is synthesized through enzymatic reactions primarily catalyzed by aureusidin synthase, which facilitates the transformation of 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside into bracteatin 6-O-beta-glucoside in the presence of molecular oxygen . The reaction can be summarized as follows:

This reaction highlights the importance of oxygen as a substrate in the formation of this glycoside.

Bracteatin 6-O-beta-glucoside exhibits various biological activities, particularly in plant biology. It is involved in flower coloration and may contribute to the plant's defense mechanisms against herbivores and pathogens. The compound's antioxidant properties have also been studied, suggesting potential health benefits when consumed through plant-derived foods . Additionally, its role in pigmentation can influence pollinator attraction, thus playing a crucial part in plant reproduction.

The synthesis of bracteatin 6-O-beta-glucoside can be achieved through both natural biosynthetic pathways and synthetic organic chemistry. The natural synthesis involves enzymatic reactions facilitated by aureusidin synthase, which catalyzes the conversion of chalcone derivatives into aurones and their glycosides .

In laboratory settings, synthetic methods may include:

- Glycosylation reactions: Utilizing various glycosyl donors and acceptors to form the desired glycosidic linkage.

- Chemical modifications: Starting from bracteatin or related compounds and applying specific reagents to introduce the glucosyl group at the appropriate position.

Bracteatin 6-O-beta-glucoside has several applications:

- Agricultural: Its role in flower coloration can be harnessed for breeding programs aimed at enhancing ornamental plants.

- Nutraceuticals: Due to its antioxidant properties, it may be explored for inclusion in dietary supplements or functional foods.

- Pharmaceuticals: Potential applications in developing therapeutics that leverage its biological activities against oxidative stress or inflammation.

Research into the interactions of bracteatin 6-O-beta-glucoside with other biological molecules is still ongoing. Initial studies suggest that it may interact with various enzymes and receptors within plant systems, influencing metabolic pathways related to stress responses and pigmentation . Further studies could elucidate its potential interactions with human biological systems, particularly regarding its antioxidant capabilities.

Bracteatin 6-O-beta-glucoside shares structural similarities with several other glycosides and flavonoids. Here are some notable compounds for comparison:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Aurone | Contains a similar benzofuran structure | Primarily involved in flower pigmentation |

| Chalcone | Precursor structure | Lacks glycosylation |

| Bracteatin | Parent compound | Does not have a glucosyl residue |

| Myricetin 3-O-glucoside | Glycosylated flavonoid | Different sugar attachment position |

Bracteatin 6-O-beta-glucoside's uniqueness lies in its specific glucosylation at the 6-position of bracteatin, which distinguishes it from other similar compounds that may have different sugar moieties or positions . This specific modification can significantly influence its biological activity and application potential.

The biosynthetic pathway leading to bracteatin 6-O-beta-glucoside originates from chalcone precursors derived from the phenylpropanoid pathway [2]. The primary substrate for bracteatin formation is 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside, which is synthesized through the sequential action of chalcone synthase and chalcone 4'-O-glucosyltransferase [3] [4].

Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, following the general flavonoid biosynthetic pathway [5] [6]. The chalcone substrate undergoes hydroxylation at the 3-position of the B-ring through the action of flavonoid 3'-hydroxylase, generating the pentahydroxychalcone precursor [2] [7]. This hydroxylation pattern is critical for bracteatin formation, as aureusidin synthase specifically requires chalcones with either 4-monohydroxy or 3,4-dihydroxy substitution patterns on the B-ring [8] [9].

The glucosylation of chalcone precursors occurs through the action of chalcone 4'-O-glucosyltransferase, which transfers a glucose moiety from UDP-glucose to the 4'-hydroxyl group of the chalcone [4] [5]. This glycosylation step is essential for the subsequent aurone formation, as the glucosylated chalcones serve as preferred substrates for aureusidin synthase compared to their aglycone counterparts [7] [10].

Role of Aureusidin Synthase in Catalyzing Glycosylation and Oxidation Reactions

Aureusidin synthase (AmAS1) functions as the key enzyme responsible for bracteatin 6-O-beta-glucoside formation, catalyzing the oxidative cyclization of pentahydroxychalcone 4'-O-glucoside [2] [3]. This enzyme belongs to the polyphenol oxidase family (EC 1.21.3.6) and represents a specialized type-3 copper enzyme with unique structural and functional characteristics [11] [12].

The enzyme demonstrates remarkable substrate specificity, preferentially accepting chalcone 4'-O-glucosides over their corresponding aglycones [7] [10]. When incubated with 2',3,4,4',6'-pentahydroxychalcone 4'-O-glucoside, aureusidin synthase produces bracteatin 6-O-beta-glucoside as the primary product, with a relative activity of 220% compared to the tetrahydroxychalcone substrate [7].

Aureusidin synthase catalyzes a dual reaction mechanism involving both 3-hydroxylation and oxidative cyclization [2] [8]. The enzyme first hydroxylates the 3-position of the B-ring when acting on tetrahydroxychalcone substrates, followed by the oxidative cyclization that forms the characteristic benzofuranone ring system of aurones [13] [14]. For pentahydroxychalcone substrates, the enzyme proceeds directly to the cyclization step since the 3-hydroxyl group is already present [7].

Mechanistic Insights into the Formation of Bracteatin 6-O-beta-glucoside

The formation of bracteatin 6-O-beta-glucoside follows a well-defined mechanistic pathway involving sequential oxidative transformations [8] [13]. The reaction mechanism begins with the binding of the pentahydroxychalcone 4'-O-glucoside substrate to the active site of aureusidin synthase, where the substrate coordinates with the binuclear copper center [12] [15].

The enzymatic reaction proceeds through the initial oxidation of the 3,4-dihydroxy B-ring to form the corresponding quinone intermediate [16] [8]. This quinone formation is coupled with the intramolecular cyclization between the carbonyl oxygen and the 2'-hydroxyl group of the chalcone, resulting in the closure of the benzofuranone ring characteristic of aurones [13] [14].

The stoichiometry of the reaction follows the equation: 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside + O2 → bracteatin 6-O-beta-glucoside + H2O [3] [17]. This reaction consumes one molecule of molecular oxygen per molecule of substrate, with water as the sole byproduct [7] [16].

Molecular dynamics simulations have revealed that specific amino acid residues in the active site of aureusidin synthase play crucial roles in substrate recognition and catalysis [13] [15]. The enzyme's active site contains residues that specifically interact with the glucose moiety of the substrate, explaining the preferential activity toward glucosylated chalcones over aglycones [13].

Enzymatic Reaction Conditions and Substrate Specificity

The enzymatic formation of bracteatin 6-O-beta-glucoside exhibits specific optimal conditions that reflect the enzyme's physiological environment [7] [16]. The pH optimum for aureusidin synthase activity ranges from 5.0 to 7.0, with maximum activity observed around pH 5.4 [7] [16]. This acidic pH preference is consistent with the enzyme's vacuolar localization, where the pH is typically maintained between 5.0 and 6.0 [4] [5].

Temperature requirements for optimal enzyme activity fall within the range of 20-40°C, with the enzyme maintaining stability at physiological temperatures [15] [18]. The enzyme demonstrates typical temperature-dependent kinetics, with activity increasing with temperature up to the optimal range before declining due to thermal denaturation [18] [19].

The substrate specificity of aureusidin synthase is highly selective for chalcone derivatives with specific hydroxylation patterns [8] [20]. The enzyme shows strong preference for chalcones bearing 3,4-dihydroxy or 4-monohydroxy substitution on the B-ring, with pentahydroxychalcone 4'-O-glucoside showing the highest relative activity at 220% [7]. Substrates lacking appropriate hydroxylation patterns, such as naringenin chalcone or isoliquiritigenin, are not accepted by the enzyme [7] [21].

Oxygen serves as an essential cofactor for the reaction, with the enzyme requiring molecular oxygen for the oxidative cyclization process [3] [7]. Interestingly, hydrogen peroxide, which activates the enzyme for tetrahydroxychalcone substrates, actually inhibits the reaction when pentahydroxychalcone is used as substrate [7] [16].

Biosynthetic Pathway Integration with Aurone and Flavonoid Metabolism

The biosynthesis of bracteatin 6-O-beta-glucoside is intricately integrated with the broader flavonoid metabolic network, representing a specialized branch that diverts from the main anthocyanin and flavonol pathways [22] [23]. This integration occurs at the level of chalcone intermediates, where the pathway branches based on the action of specific enzymes [24] [25].

The subcellular organization of the biosynthetic pathway involves compartmentalization across different cellular locations [4] [5]. Chalcone synthesis occurs in the cytoplasm through the action of chalcone synthase, followed by glucosylation by chalcone 4'-O-glucosyltransferase, which is also localized to the cytoplasm [25] [26]. The glucosylated chalcones are then transported across the tonoplast into the vacuole, where aureusidin synthase catalyzes their conversion to aurone 6-O-glucosides [4] [27].

This compartmentalization is unique among flavonoid biosynthetic pathways, as it involves the transport of intermediate compounds rather than completed flavonoid structures [4] [25]. The transport mechanism likely involves specific transporter proteins that recognize the glucosylated chalcones and facilitate their movement across the vacuolar membrane [27] [28].

The pathway shows metabolic competition with other flavonoid branches, particularly anthocyanin biosynthesis [4] [29]. The activity of chalcone 4'-O-glucosyltransferase effectively channels chalcone precursors away from the anthocyanin pathway by preventing their conversion to flavanones through chalcone isomerase [4] [25]. This metabolic channeling is essential for aurone accumulation, as demonstrated by transgenic experiments where aurone production required both the expression of aureusidin synthase and the suppression of anthocyanin biosynthesis [4] [30].

The integration with flavonoid metabolism also involves regulatory mechanisms that control the expression of biosynthetic enzymes [31] [29]. Transcriptional regulation of aureusidin synthase and chalcone 4'-O-glucosyltransferase determines the flux toward aurone formation, with tissue-specific and developmental regulation ensuring appropriate pigment accumulation in flowers [31] [24].

XLogP3

Dates

Explore Compound Types